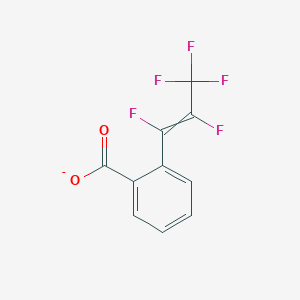
2-(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)benzoate is a fluorinated organic compound with the molecular formula C10H5F5O2. It is known for its unique structural properties, which include a benzoate group attached to a pentafluoropropenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)benzoate typically involves the reaction of 1,1,3,3,3-pentafluoroprop-1-en-2-ol with benzoyl chloride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
C6H5COCl+CF3C(OH)CF2H→C6H5COOCH(CF3)CF2H+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms in the pentafluoropropenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism by which 2-(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pentafluoropropenyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to altered biochemical pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
1,2,3,3,3-Pentafluoropropene: A precursor to hydrofluoroolefins used as refrigerants.
2,2-Difluoro-1-(trifluoromethyl)vinyl benzoate: Another fluorinated benzoate with similar structural features.
Uniqueness
2-(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)benzoate is unique due to its specific combination of a benzoate group and a highly fluorinated propenyl moiety. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C10H4F5O2- |
|---|---|
Molecular Weight |
251.13 g/mol |
IUPAC Name |
2-(1,2,3,3,3-pentafluoroprop-1-enyl)benzoate |
InChI |
InChI=1S/C10H5F5O2/c11-7(8(12)10(13,14)15)5-3-1-2-4-6(5)9(16)17/h1-4H,(H,16,17)/p-1 |
InChI Key |
CUOKTXDAPACOKH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C(C(F)(F)F)F)F)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[(1H-pyrrol-3-yl)methylidene]hydroxylamine](/img/structure/B15051110.png)
![(3aR,5S,7aR)-1-[(tert-butoxy)carbonyl]-octahydropyrano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15051112.png)
![1-ethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15051120.png)

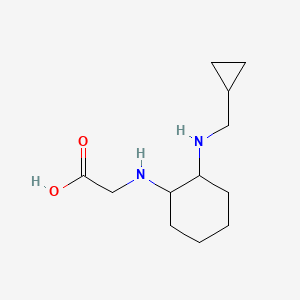
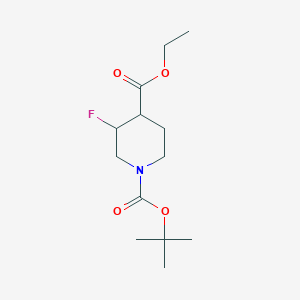
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051159.png)
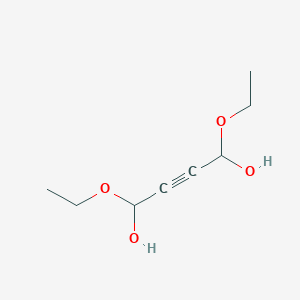
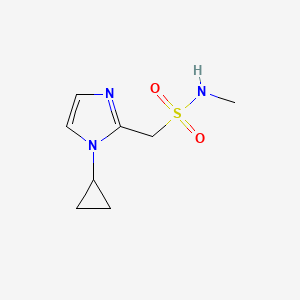
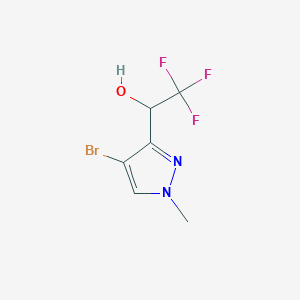
![Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B15051182.png)
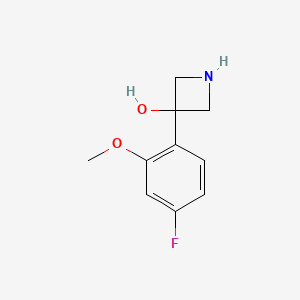
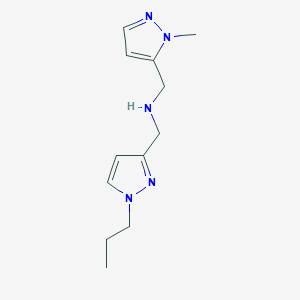
![(6S,7S,7aS)-7-ethyl-6-fluoro-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B15051190.png)
